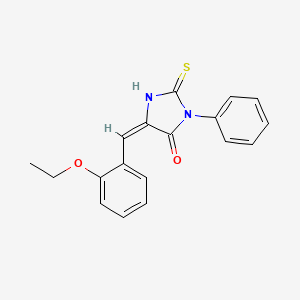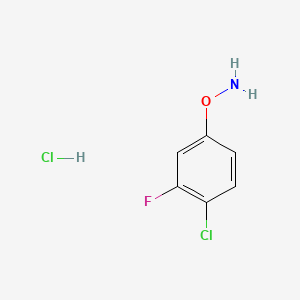
O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride: is a chemical compound with the molecular formula C6H6ClFNO·HCl. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a 4-chloro-3-fluorophenyl group. This compound is often used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride typically involves the reaction of 4-chloro-3-fluoroaniline with hydroxylamine hydrochloride under acidic conditions. The reaction is carried out in a solvent such as ethanol or water, and the product is isolated by crystallization or precipitation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pH, and reaction time to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride can undergo oxidation reactions to form nitroso or nitro derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used in the presence of a base.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride is used as a building block in organic synthesis. It is employed in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a reagent for the modification of biomolecules. It can be used to introduce specific functional groups into proteins or nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. It is used in the synthesis of compounds with potential therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications.
Mécanisme D'action
The mechanism of action of O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific application and the nature of the reaction.
Comparaison Avec Des Composés Similaires
- O-(4-Fluorophenyl)hydroxylamine Hydrochloride
- O-(3-Chloro-2-fluorophenyl)methylhydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
Comparison:
- O-(4-Chloro-3-fluorophenyl)hydroxylamine Hydrochloride is unique due to the presence of both chlorine and fluorine substituents on the phenyl ring, which can influence its reactivity and properties.
- O-(4-Fluorophenyl)hydroxylamine Hydrochloride lacks the chlorine substituent, which may result in different reactivity and applications.
- O-(3-Chloro-2-fluorophenyl)methylhydroxylamine Hydrochloride has a different substitution pattern, which can affect its chemical behavior.
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride has multiple fluorine substituents, making it more electron-withdrawing and potentially more reactive in certain reactions.
This detailed article provides an overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Formule moléculaire |
C6H6Cl2FNO |
|---|---|
Poids moléculaire |
198.02 g/mol |
Nom IUPAC |
O-(4-chloro-3-fluorophenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C6H5ClFNO.ClH/c7-5-2-1-4(10-9)3-6(5)8;/h1-3H,9H2;1H |
Clé InChI |
PWBNLASNHITQKM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1ON)F)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




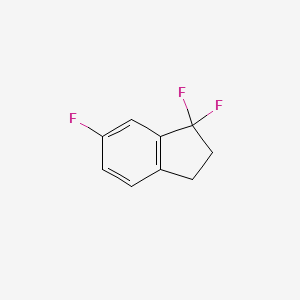
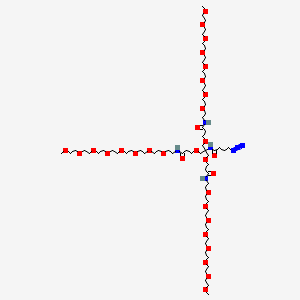
![3-[(2-Methoxyethyl)amino]-4-methyl-4H-1,2,4-benzothiadiazin-1,1-dioxide](/img/structure/B15338946.png)

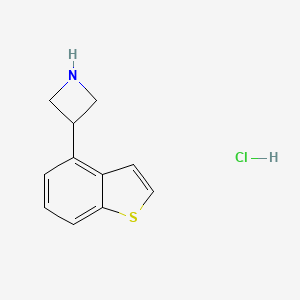

![(3Z,5S)-3-[{(1S,2R,4aS,6R,8aR)-1,6-dimethyl-2-[(1E)-prop-1-en-1-yl]-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl}(hydroxy)methylidene]-5-(hydroxymethyl)-1-methylpyrrolidine-2,4-dione](/img/structure/B15338992.png)
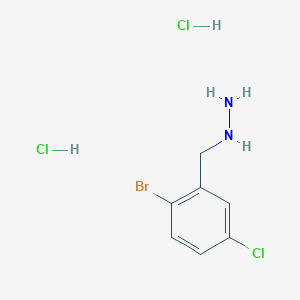

![(5-Amino-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B15339002.png)

